molecular formula C10H12N5O7P B1144882 Guanosine 2',3'-cyclic monophosphate sodium salt CAS No. 15718-49-7

Guanosine 2',3'-cyclic monophosphate sodium salt

Cat. No.: B1144882
CAS No.: 15718-49-7
M. Wt: 345.21 g/mol
InChI Key: UASRYODFRYWBRC-UUOKFMHZSA-N
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Preparation Methods

The synthesis of guanosine 2’,3’-cyclic monophosphate sodium salt typically involves the cyclization of guanosine monophosphate. This process can be catalyzed by enzymes or achieved through chemical synthesis. The compound is often prepared in a lyophilized or crystallized sodium salt form . Industrial production methods may involve large-scale enzymatic reactions or chemical synthesis under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Guanosine 2’,3’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:

    Hydrolysis: This reaction can break the cyclic phosphate ester bond, converting the compound into guanosine monophosphate.

    Oxidation and Reduction: These reactions can modify the guanine base or the ribose moiety, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.

Common reagents used in these reactions include acids, bases, and specific enzymes that catalyze the hydrolysis or cyclization processes. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Guanosine 2’,3’-cyclic monophosphate sodium salt is unique due to its specific cyclic phosphate ester structure. Similar compounds include:

These compounds share structural similarities but differ in their specific biological functions and applications.

Properties

CAS No.

15718-49-7

Molecular Formula

C10H12N5O7P

Molecular Weight

345.21 g/mol

IUPAC Name

9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one

InChI

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1

InChI Key

UASRYODFRYWBRC-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N

SMILES

C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+]

Canonical SMILES

C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N

physical_description

Solid

Related CAS

15718-49-7 (mono-hydrochloride salt)

Origin of Product

United States

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